4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine
Description
Properties
IUPAC Name |
4-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDSFRZUPGWQCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906092-45-3 | |
| Record name | 4-iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfonylation at the 7-Position: Introduction of the 4-Methylphenylsulfonyl Group
The 7-position sulfonylation is typically achieved by reacting the 7H-pyrrolo[2,3-d]pyrimidine core with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions.
- The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is dissolved in an aprotic solvent such as dichloromethane.
- Triethylamine and 4-dimethylaminopyridine (DMAP) are added as base and catalyst, respectively.
- p-Toluenesulfonyl chloride is added dropwise at 0 °C to control the reaction rate and avoid side reactions.
- After stirring at room temperature for about 30 minutes, the reaction mixture is washed with water to remove impurities.
- The product 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is obtained with high yield (~97.7%) and isolated by drying under reduced pressure.
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + dichloromethane | Room Temp | - |
| 2 | Triethylamine + 4-dimethylaminopyridine (DMAP) | Room Temp | - |
| 3 | p-Toluenesulfonyl chloride (dropwise addition) | 0 | - |
| 4 | Stirring and aqueous workup | Room Temp | 97.7 |
Summary Table of the Preparation Workflow
| Step No. | Target Compound | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate + formamidine acetate + sodium methoxide | 0–110 | 90.2 | One-pot cyclization and elimination |
| 2 | 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | p-Toluenesulfonyl chloride + triethylamine + DMAP + dichloromethane | 0 to room temp | 97.7 | Sulfonylation at 7-position |
| 3 | 4-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | Sodium iodide or electrophilic iodination reagents | Variable | Not specified | Halogen exchange or electrophilic substitution |
Research Findings and Optimization Notes
- The cyclization step to form the pyrrolo[2,3-d]pyrimidine core is sensitive to temperature and base concentration; optimal conditions involve gradual temperature increase and controlled base addition to maximize yield and purity.
- Sulfonylation is highly efficient under mild conditions using triethylamine and DMAP as catalyst, with low reaction times (30 minutes) and minimal side products.
- Iodination methods require careful control to avoid over-iodination or degradation of the heterocyclic core; literature suggests halogen exchange from chloro to iodo is a preferred route due to regioselectivity.
- The sulfonyl group at the 7-position enhances the stability of the molecule during iodination and may influence the electronic properties facilitating selective substitution.
Chemical Reactions Analysis
4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: : The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: : Reduction reactions can be performed to modify the iodine atom or other functional groups.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the iodine or sulfonyl positions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions include iodinated derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: : Its derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the derivatives of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key Observations :
- Iodo vs. Chloro : The iodine atom increases molecular weight by ~81 g/mol compared to chlorine, enhancing steric bulk and lipophilicity. This impacts solubility (iodo analog is less water-soluble) and reactivity in Suzuki or Ullmann couplings .
- Dual Halogenation : Compounds like 4-Chloro-6-iodo-7-tosyl (CAS 479633-70-0) show reduced similarity scores (0.87) compared to the parent iodo compound, likely due to steric clashes in biological targets .
4-Chloro-7-tosyl-pyrrolo[2,3-d]pyrimidine (CAS 479633-63-1):
- Procedure : Reacts 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with toluenesulfonyl chloride in acetone/NaOH at 0–5°C. Yield: 93% .
- Applications : Intermediate for kinase inhibitors (e.g., Tofacitinib) .
4-Iodo-7-tosyl-pyrrolo[2,3-d]pyrimidine:
Crystallographic and Stability Data
- 4-Chloro-7-tosyl-pyrrolo[2,3-d]pyrimidine : Crystallizes in a triclinic system (space group P1) with Z = 3. Stability: Melts at 147°C .
- Iodo Analog: Predicted higher melting point (>150°C) due to increased molecular weight and stronger van der Waals forces. No crystallographic data is available, but similar packing to chloro analogs is expected .
Biological Activity
4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine, with the CAS number 906092-45-3, is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C13H10IN3O2S
- Molecular Weight: 399.21 g/mol
- Purity: 97% (available in various quantities)
The compound features a pyrrolo[2,3-D]pyrimidine core with specific substituents that influence its biological properties.
Antiviral Properties
Recent studies have identified this compound as a promising candidate against flavivirus infections, including Zika virus (ZIKV) and dengue virus (DENV). The compound's antiviral efficacy is attributed to its ability to inhibit viral replication through several mechanisms:
- Inhibition of Viral Entry : The compound has been shown to interfere with the viral entry process by targeting specific viral proteins.
- Disruption of Viral RNA Synthesis : It may also affect the replication machinery of the virus, thereby reducing viral load in infected cells.
A structure-activity relationship (SAR) study indicated that modifications at positions 4 and 7 of the pyrrolo[2,3-D]pyrimidine scaffold significantly impact antiviral potency. For instance:
| Compound | Substituent Position | Antiviral Activity (EC50) | Cytotoxicity (CC50) |
|---|---|---|---|
| 1 | - | 12.4 µM | 49.3 µM |
| 2 | 7 | Enhanced | Increased |
| 3 | - | Reduced | Decreased |
These findings suggest that electron-withdrawing groups enhance antiviral efficacy while maintaining low cytotoxicity .
Anticancer Activity
In addition to its antiviral properties, the compound has demonstrated potential anticancer activity. Preliminary screening against various cancer cell lines revealed that it exhibits selective cytotoxicity:
- Mechanism : The compound may induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
- Case Studies : In vitro studies have shown that certain analogs of this compound can effectively reduce tumor growth in xenograft models.
Study on Antiviral Efficacy
A study published in Nature Communications highlighted the effectiveness of various pyrrolo[2,3-D]pyrimidine derivatives against ZIKV and DENV. Among these, this compound was noted for its high selectivity index, demonstrating significant antiviral activity at low concentrations .
Anticancer Research
Research conducted on the anticancer properties of this compound showed promising results in inhibiting the proliferation of breast cancer cells. The study utilized a range of concentrations to determine IC50 values:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.0 |
| HeLa | 10.5 |
| A549 | 12.0 |
These results indicate that the compound possesses significant anticancer potential, warranting further investigation into its therapeutic applications .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine?
- Methodological Answer : A two-step approach is typically employed:
Core Formation : Start with a 4-chloro-pyrrolo[2,3-d]pyrimidine derivative. For example, describes chlorination using phosphorus oxychloride (POCl₃) under reflux.
Substitution : Replace the 4-chloro group with iodine via nucleophilic aromatic substitution (e.g., using NaI/CuI in DMF at 100–120°C). The 7-position sulfonyl group is introduced earlier via sulfonylation of the pyrrole nitrogen using 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine .
Key Considerations: Monitor reaction progress using TLC and purify via column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyrrolopyrimidine and tosyl groups) and iodine-induced deshielding effects .
- HRMS : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₁IN₃O₂S: 432.96 g/mol).
- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Kinase Inhibitor Development : The iodine atom enhances electrophilicity for covalent binding to kinase active sites (e.g., JAK or EGFR kinases), while the sulfonyl group improves solubility and target affinity .
- Cross-Coupling Substrate : The 4-iodo group enables Suzuki-Miyaura couplings to introduce aryl/heteroaryl moieties for SAR studies .
Advanced Research Questions
Q. How does the 4-iodo substituent influence reactivity in cross-coupling reactions compared to bromo/chloro analogs?
- Methodological Answer :
- Reactivity : Iodo derivatives undergo coupling at lower temperatures (e.g., 80°C vs. 120°C for chloro analogs) due to weaker C-I bonds. Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O .
- Limitations : Iodo groups may lead to off-target reactions; optimize catalyst loading (e.g., 2–5 mol% Pd) and monitor by LC-MS to avoid overcoupling .
Q. What strategies improve the compound’s solubility for in vitro assays without compromising kinase affinity?
- Methodological Answer :
- Sulfonyl Group Modification : Replace the 4-methylphenyl group with polar substituents (e.g., morpholine or pyridyl) via post-synthetic functionalization .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility in cell-based assays .
Q. How do structural variations at the 7-position (sulfonyl group) affect kinase selectivity?
- Data-Driven Analysis :
| Substituent | Target Kinase (IC₅₀) | Selectivity Ratio (Kinase A/B) | Source |
|---|---|---|---|
| 4-Methylphenyl | JAK2: 12 nM | 8.5 (JAK2/JAK3) | |
| 2,5-Dimethoxybenzyl | EGFR: 45 nM | 3.2 (EGFR/Her2) |
- Key Insight : Bulky substituents (e.g., naphthylmethyl) enhance selectivity by sterically blocking off-target binding .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Use consistent kinase isoforms (e.g., JAK2 V617F mutant vs. wild type) and ATP concentrations (1 mM recommended) .
- Purity Verification : Ensure ≥95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) to exclude impurities affecting activity .
Q. What computational approaches predict the binding mode of this compound with kinases?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
